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molecular formula C5H6N2O3 B104903 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 2565-47-1

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B104903
M. Wt: 142.11 g/mol
InChI Key: DCGGMHIZEAHUJL-UHFFFAOYSA-N
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Patent
US06028074

Procedure details

1-Methylbarbituric acid (10 g) was suspended in phosphorus oxychloride (70 ml). Water (2 ml) was added and the mixture was heated at reflux for 40 minutes. The reaction was allowed to cool and was then concentrated under reduced pressure. The residue was poured onto a mixture of ice and water (200 ml). When the ice had melted, the precipitated solid was collected, washed with water and dried in vacuo at 50° C. to give the sub-title compound (6.86 g) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:9](=[O:10])[CH2:8][C:6](=O)[NH:5][C:3]1=[O:4].O.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:6]1[NH:5][C:3](=[O:4])[N:2]([CH3:1])[C:9](=[O:10])[CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C(=O)NC(=O)CC1=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
70 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured onto a mixture of ice and water (200 ml)
CUSTOM
Type
CUSTOM
Details
the precipitated solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(N(C(N1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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